molecular formula C23H23NOS B5221097 2-benzylsulfanyl-N-(4-propan-2-ylphenyl)benzamide

2-benzylsulfanyl-N-(4-propan-2-ylphenyl)benzamide

Cat. No.: B5221097
M. Wt: 361.5 g/mol
InChI Key: UZSZMEUDODRXLV-UHFFFAOYSA-N
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Description

2-benzylsulfanyl-N-(4-propan-2-ylphenyl)benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a benzylsulfanyl group attached to a benzamide backbone, with an additional propan-2-ylphenyl group. This compound is of interest due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-benzylsulfanyl-N-(4-propan-2-ylphenyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Benzylsulfanyl Intermediate: The initial step involves the reaction of benzyl chloride with thiourea to form benzylsulfanyl chloride.

    Amidation Reaction: The benzylsulfanyl chloride is then reacted with 4-propan-2-ylphenylamine in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-benzylsulfanyl-N-(4-propan-2-ylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

2-benzylsulfanyl-N-(4-propan-2-ylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-N-(4-propan-2-ylphenyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

2-benzylsulfanyl-N-(4-propan-2-ylphenyl)benzamide can be compared with other similar compounds, such as:

    2-benzylsulfanyl-N-(4-phenyl)benzamide: Lacks the propan-2-yl group, which may affect its biological activity and chemical reactivity.

    2-benzylsulfanyl-N-(4-methylphenyl)benzamide: Contains a methyl group instead of a propan-2-yl group, leading to differences in steric and electronic properties.

Properties

IUPAC Name

2-benzylsulfanyl-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NOS/c1-17(2)19-12-14-20(15-13-19)24-23(25)21-10-6-7-11-22(21)26-16-18-8-4-3-5-9-18/h3-15,17H,16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSZMEUDODRXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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